A Senior Application Scientist's Guide to the Comprehensive Characterization of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
A Senior Application Scientist's Guide to the Comprehensive Characterization of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
Abstract
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole is a saturated bicyclic heterocyclic amine that serves as a valuable building block in medicinal chemistry and materials science.[1][2][3] Its rigid, three-dimensional structure is a desirable scaffold for the synthesis of novel therapeutic agents and functional materials.[1] This guide provides an in-depth technical overview of the essential analytical techniques required for the unambiguous structural confirmation and purity assessment of its hydrochloride salt form, (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (CAS No. 57710-36-8).[4][5][6] We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis, offering both the theoretical basis and practical considerations for each method.
Introduction and Molecular Overview
The target compound, (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, possesses a fused ring system consisting of a pyrrolidine (saturated pyrrole) ring and a tetrahydrofuran (saturated furan) ring.[1] The 'rel' descriptor indicates the relative stereochemistry between the two bridgehead protons is cis, which is critical for its three-dimensional conformation and subsequent biological activity.[1] The hydrochloride salt form enhances the compound's stability and water solubility, which are advantageous properties for handling and formulation.
The molecular formula of the free base is C₆H₁₁NO, with a molecular weight of 113.16 g/mol .[1][7] The hydrochloride salt has the formula C₆H₁₂ClNO and a molecular weight of 149.62 g/mol .[4] A comprehensive characterization is imperative to confirm the covalent structure, the relative stereochemistry, and the purity of a synthesized batch, ensuring its suitability for downstream applications.
Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique but rather integrates data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. The workflow presented below outlines a logical sequence for the comprehensive analysis of the title compound.
Caption: Integrated workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this molecule, both ¹H and ¹³C NMR are essential, with 2D techniques providing definitive assignments.
¹H NMR Spectroscopy: Mapping the Proton Environment
Causality: The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), signal integrations (proton count), and coupling patterns (connectivity). The protonated amine in the hydrochloride salt will appear as a broad signal, and its chemical shift can be highly dependent on the solvent and concentration.[8][9]
Expected Spectral Features:
-
Amine Proton (N-H₂⁺): A broad singlet, typically downfield, resulting from the positive charge on the nitrogen and exchange with trace water in the solvent.[8]
-
Bridgehead Protons (H-3a, H-6a): These protons are key to confirming the cis stereochemistry. They will likely appear as complex multiplets due to coupling with multiple adjacent protons.
-
Methylene Protons: The protons on the pyrrolidine and tetrahydrofuran rings will appear as a series of multiplets in the aliphatic region. Due to the rigid bicyclic structure, protons on the same carbon (geminal protons) are diastereotopic and will have different chemical shifts and couple to each other.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often a good choice for hydrochloride salts due to high solubility.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans for good signal-to-noise.
¹³C NMR Spectroscopy: The Carbon Skeleton
Causality: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environment. Proton-decoupled spectra are standard, where each unique carbon appears as a single line.[10] The chemical shifts are influenced by the attached heteroatoms (N and O).
Expected Spectral Features: The molecule has 6 carbon atoms. Due to the Cₛ symmetry of the cis-fused ring system, we expect to see 4 distinct carbon signals:
-
C-1/C-3: Two equivalent methylene carbons adjacent to the oxygen atom.
-
C-4/C-6: Two equivalent methylene carbons adjacent to the nitrogen atom.
-
C-3a/C-6a: Two equivalent bridgehead methine carbons.
-
One additional signal corresponding to the remaining carbon atoms, depending on the exact symmetry and ring puckering in solution.
Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is typically required.[11]
-
Acquisition: Use a standard proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024) are necessary due to the low natural abundance and longer relaxation times of ¹³C nuclei.[10]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Confirm proton framework, connectivity, and relative stereochemistry. | Aliphatic multiplets, downfield broad amine proton signal. |
| ¹³C NMR | Confirm carbon skeleton and symmetry. | Typically 4 signals for the 6 carbons due to molecular symmetry. |
| COSY | Correlate coupled protons (¹H-¹H). | Cross-peaks confirm which protons are on adjacent carbons. |
| HSQC | Correlate protons with directly attached carbons (¹H-¹³C). | Cross-peaks definitively assign proton signals to their corresponding carbon signals. |
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, which is a direct measure of its molecular weight. For amine salts, electrospray ionization (ESI) in positive ion mode is the method of choice. The analysis will detect the cationic form of the free base, not the intact salt.[12][13]
Expected Observation: The instrument will detect the protonated free base [C₆H₁₁NO + H]⁺.
-
Calculated Monoisotopic Mass for [M+H]⁺: 114.0919
-
The observed m/z value in the high-resolution mass spectrum should match this calculated value within a narrow tolerance (e.g., < 5 ppm). The chloride anion is not observed in positive mode ESI.
Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.[12]
-
Analysis: Infuse the sample directly or via LC into an ESI-MS instrument operating in positive ion mode.
-
Data Interpretation: Look for the parent ion peak corresponding to the protonated free base. The presence of this peak confirms the molecular weight of the organic component.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy probes the vibrational modes of functional groups within a molecule. It is particularly useful for identifying the presence of specific bonds and confirming the salt formation.[14][15][16]
Expected Spectral Features:
-
N-H₂⁺ Stretching: The most characteristic feature of the hydrochloride salt will be a very broad and strong absorption band in the range of 2400-3200 cm⁻¹. This broad envelope is due to the stretching vibrations of the ammonium group.[15]
-
C-H Stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). These may sometimes be superimposed on the broad N-H₂⁺ band.[16]
-
N-H Bending: Ammonium bending vibrations typically appear in the 1500-1600 cm⁻¹ region.
-
C-O Stretching: A strong C-O stretching band from the tetrahydrofuran ring is expected in the 1050-1150 cm⁻¹ region.
Caption: Workflow for FTIR analysis and key diagnostic regions.
Protocol:
-
Sample Preparation: Prepare a solid sample, either as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.
-
Acquisition: Record the spectrum, typically averaging 32 scans over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Compare the obtained spectrum with the expected absorption bands to confirm the presence of the key functional groups. The broad N-H₂⁺ band is a strong indicator of successful salt formation.[15]
Elemental Analysis
Causality: Elemental analysis, or CHN analysis, provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample.[17][18][19] This experimental data is compared against the theoretical percentages calculated from the molecular formula (C₆H₁₂ClNO). It serves as a fundamental check of purity and empirical formula.[18][20]
Theoretical vs. Experimental Values: The theoretical elemental composition for C₆H₁₂ClNO (MW: 149.62) is:
-
Carbon (C): 48.17%
-
Hydrogen (H): 8.08%
-
Chlorine (Cl): 23.70%
-
Nitrogen (N): 9.36%
-
Oxygen (O): 10.69%
Protocol:
-
Sample Preparation: A precisely weighed, pure, and thoroughly dried sample is required.
-
Analysis: The sample is subjected to combustion analysis in a dedicated elemental analyzer.
-
Data Interpretation: The experimentally determined percentages for C, H, and N should match the theoretical values within an accepted deviation, typically ±0.4%.[17] This confirms that the sample has the correct elemental composition and is free from significant impurities.
Conclusion
The thorough characterization of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is achieved through a multi-technique, integrated approach. NMR spectroscopy confirms the detailed covalent structure and critical cis-stereochemistry. Mass spectrometry validates the molecular weight of the organic cation. FTIR spectroscopy provides definitive evidence of the key functional groups and, importantly, the formation of the ammonium hydrochloride salt. Finally, elemental analysis confirms the empirical formula and serves as a crucial measure of overall purity. Together, these methods provide a self-validating system, ensuring the identity, purity, and structural integrity of this important chemical building block for its use in research and development.
References
- 1. (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole (55129-05-0) for sale [vulcanchem.com]
- 2. Bicyclic (alkyl)(amino)carbenes (BICAACs): synthesis, characteristics, and applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Quality Factory Supply 99% Pure (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride 57710-36-8 with Efficient Delivery [whsysbio.net]
- 5. (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. rndmate.com [rndmate.com]
- 7. (3aR,6aS)-Hexahydro-1H-furo(3,4-c)pyrrole | C6H11NO | CID 55299467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Elemental analysis - Wikipedia [en.wikipedia.org]
- 18. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
